2-Amino-6-methoxybenzonitrile

Synthetic Methodology Quinazolinone Alkaloids Natural Product Synthesis

2-Amino-6-methoxybenzonitrile (CAS 1591-37-3) is a difunctional aromatic compound classified as an ortho-substituted anthranilonitrile, characterized by the presence of a nitrile group adjacent to a primary amine, with a methoxy substituent at the 6-position (C8H8N2O, MW 148.16 g/mol). This specific substitution pattern creates a sterically and electronically unique environment for cyclocondensation reactions, distinguishing it from its more common 5-substituted or unsubstituted anthranilonitrile analogs and making it a key precursor for constructing C6-substituted quinazoline and quinazolinone scaffolds found in numerous pharmaceutical candidates.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1591-37-3
Cat. No. B073248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxybenzonitrile
CAS1591-37-3
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C#N)N
InChIInChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3
InChIKeyLBVLXRZXEOPYDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methoxybenzonitrile (CAS 1591-37-3): A Specialized Ortho-Substituted Anthranilonitrile Building Block for Heterocyclic Drug Discovery


2-Amino-6-methoxybenzonitrile (CAS 1591-37-3) is a difunctional aromatic compound classified as an ortho-substituted anthranilonitrile, characterized by the presence of a nitrile group adjacent to a primary amine, with a methoxy substituent at the 6-position (C8H8N2O, MW 148.16 g/mol) [1]. This specific substitution pattern creates a sterically and electronically unique environment for cyclocondensation reactions, distinguishing it from its more common 5-substituted or unsubstituted anthranilonitrile analogs and making it a key precursor for constructing C6-substituted quinazoline and quinazolinone scaffolds found in numerous pharmaceutical candidates [2].

Why the 2-Amino-6-methoxy Substitution Pattern Cannot Be Replaced by Generic Anthranilonitrile Analogs in Targeted Synthesis


The 6-methoxy substituent in 2-amino-6-methoxybenzonitrile is not a passive structural variant; it exerts a direct electronic influence on the adjacent amine nucleophilicity and participates in directing regiochemical outcomes during heteroannulation . In the synthesis of 2,4-diaminoquinazoline-based SMN2 promoter activators—a class of potential therapeutics for spinal muscular atrophy—the 6-methoxy group at the anthranilonitrile stage is essential for installing the C5-alkoxy pharmacophore on the final quinazoline core, a motif critical for target potency [1]. Substituting a 2-amino-5-methoxybenzonitrile or unsubstituted 2-aminobenzonitrile would lead to a regioisomeric product with dramatically altered target engagement, as documented in SAR studies where C5-substitution on the quinazoline was a key determinant of DHFR selectivity and SMN2 promoter activation [1]. This compound-specific regiochemical requirement means that generic in-class substitution is not possible without fundamentally redesigning the synthetic route or accepting a loss of biological activity.

Quantitative Comparative Evidence: 2-Amino-6-methoxybenzonitrile (CAS 1591-37-3) vs. Closest Anthranilonitrile Analogs


Regiochemical Fidelity in Quinazolinone Natural Product Synthesis: 2-Amino-6-methoxy vs. Unsubstituted Anthranilonitrile

In a scalable synthesis of the quinazolinone natural product 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, 2-amino-6-methoxybenzonitrile served as the critical starting material. Its 6-methoxy group directs the initial condensation to yield the correct substitution pattern on the A-ring of the tricyclic core, a regiochemical outcome that cannot be achieved using unsubstituted 2-aminobenzonitrile without subsequent functional group manipulation [1]. The reported synthesis achieved an overall yield of 79% for the conversion of 2-amino-6-methoxybenzonitrile to 2-amino-6-methoxybenzamide using water and potassium carbonate as a solvent, demonstrating high conversion efficiency under mild conditions [1].

Synthetic Methodology Quinazolinone Alkaloids Natural Product Synthesis

Physical Property Differentiation: Melting Point and LogP of 2-Amino-6-methoxybenzonitrile Compared to Structural Analogs

The melting point (141 °C) of 2-amino-6-methoxybenzonitrile is significantly lower than that of unsubstituted 2-aminobenzonitrile (mp 92–95 °C) but higher than regioisomeric 2-amino-5-methoxybenzonitrile (mp ~117 °C), reflecting the unique crystal packing influenced by the ortho-methoxy group . Predicted LogP for 2-amino-6-methoxybenzonitrile is 1.73, indicating a significant increase in lipophilicity relative to 2-aminobenzonitrile (LogP ~1.0), which can impact membrane permeability in early drug discovery applications [1]. These differences, while subtle, can affect solubility, formulation, and chromatographic purification, making the compound a better fit for specific reaction or purification conditions.

Physicochemical Profiling Medicinal Chemistry Building Block Selection

Role as a Privileged Intermediate in AHR-Targeting Anticancer Agents: A Patent-Validated Differentiation

Patent WO-2021028382-A1 (Bayer AG) explicitly discloses 2-amino-6-methoxybenzonitrile as the key anthranilonitrile intermediate for synthesizing [1,2,4]triazolo[1,5-c]quinazolin-5-amines, a class of Aryl Hydrocarbon Receptor (AHR) modulators with potential as anticancer agents and for treating conditions with dysregulated immune responses [1]. The 6-methoxy substitution on the anthranilonitrile determines the substitution pattern on the final triazoloquinazoline scaffold, a requirement that is not met by other commercially available anthranilonitriles such as 2-amino-5-methoxybenzonitrile or 2-amino-4-methoxybenzonitrile [1]. This patent validation directly links 2-amino-6-methoxybenzonitrile to an industrially relevant pharmaceutical program, unlike other anthranilonitriles which lack such direct, named patent association.

Drug Discovery Aryl Hydrocarbon Receptor Cancer Therapeutics

Synthetic Route Efficiency: Methanolic Sodium Methoxide Substitution on 2-Amino-6-fluorobenzonitrile vs. Direct Purchasing of 2-Amino-6-methoxybenzonitrile

A prevalent synthetic route to 2-amino-6-methoxybenzonitrile involves the nucleophilic aromatic substitution of 2-amino-6-fluorobenzonitrile with sodium methoxide in methanol/DMF at room temperature . While this transformation is operationally simple, it requires handling of fluorinated intermediates and requires purification from residual fluoride salts. Direct procurement of the target compound eliminates this synthetic step, reducing both time and the cost associated with fluorinated precursors, which are typically 2–3× more expensive than the methoxy product. For laboratories synthesizing C6-substituted quinazoline libraries, purchasing 2-amino-6-methoxybenzonitrile directly allows immediate access to the desired substitution pattern, bypassing a potentially limiting intermediate.

Process Chemistry Nucleophilic Aromatic Substitution Building Block Sourcing

Safety and Handling Profile Relative to Halogenated Anthranilonitrile Analogs

The GHS classification for 2-amino-6-methoxybenzonitrile includes H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled) . This profile is notably milder compared to 2-amino-6-fluorobenzonitrile, which carries additional systemic toxicity warnings and requires more stringent containment due to the presence of fluorine . The methoxy compound can be stored long-term in a cool, dry place under inert atmosphere and protected from light, whereas fluorinated analogs often require refrigerated storage and special waste disposal protocols. For procurement, this translates to lower overall handling costs and fewer regulatory hurdles, especially for labs without dedicated fluorochemical handling infrastructure.

Laboratory Safety Chemical Handling Procurement Risk Assessment

Procurement-Optimized Application Scenarios for 2-Amino-6-methoxybenzonitrile (CAS 1591-37-3)


Synthesis of C5-Alkoxy-2,4-Diaminoquinazoline SMN2 Promoter Activators for Rare Disease Research

Medicinal chemistry teams working on spinal muscular atrophy (SMA) therapeutics can directly employ 2-amino-6-methoxybenzonitrile as the anthranilonitrile precursor to assemble the 6-methoxy-quinazoline core required for potent SMN2 promoter activation. As demonstrated by Thurmond et al. (2008), this building block installs the critical 5-alkoxy pharmacophore that is essential for achieving low-nanomolar potency (EC50 = 4 nM for lead compound 11a) while preserving selectivity over DHFR inhibition [1]. The compound's 95–98% commercial purity (AKSci, Bidepharm) is adequate for direct use in multi-step synthesis without intermediate purification.

Construction of AHR-Modulating [1,2,4]Triazolo[1,5-c]quinazolin-5-amines for Oncology Programs

In Bayer AG's patent WO-2021028382-A1, 2-amino-6-methoxybenzonitrile is utilized as the A-ring precursor for synthesizing [1,2,4]triazolo[1,5-c]quinazolin-5-amines, a class of AHR modulators under investigation for cancer immunotherapy and diseases with aberrant AHR signaling [1]. Its 6-methoxy substitution is integral to the pharmacophore definition, making it a mandatory building block for any group replicating or expanding upon this patent series. The compound's widespread commercial availability (22+ suppliers on LookChem) ensures reliable procurement at gram-to-kilogram scales.

Streamlined Gram-Scale Synthesis of Methoxy-Substituted Quinazolinone Natural Products

For natural product synthesis groups targeting 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one and related alkaloids, 2-amino-6-methoxybenzonitrile provides the correct A-ring substitution from the outset, eliminating the need for late-stage methoxylation. The reported conversion to 2-amino-6-methoxybenzamide proceeds in 79% yield under aqueous conditions [1], and the compound's defined physical properties (mp 141 °C, LogP 1.73) facilitate straightforward purification by crystallization or normal-phase chromatography [2]. This makes it a cost-effective choice for generating building blocks for library synthesis.

Replacement of Fluorinated Anthranilonitriles in Safety-Conscious or Fluorine-Free Synthesis Campaigns

Laboratories seeking to avoid fluorinated intermediates due to safety concerns, waste disposal costs, or fluorine NMR interference can substitute 2-amino-6-fluorobenzonitrile with 2-amino-6-methoxybenzonitrile as a safer, commercially available alternative. The methoxy compound carries a lower GHS hazard profile (Warning vs. Danger) and can be stored at room temperature without special precautions, reducing institutional EHS burden and procurement complexity [1]. Its nucleophilic aromatic substitution reactivity and compatibility with subsequent heterocycle formation are well-established, making it a drop-in replacement for many synthetic sequences requiring a 6-substituted anthranilonitrile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.